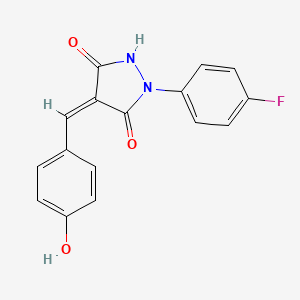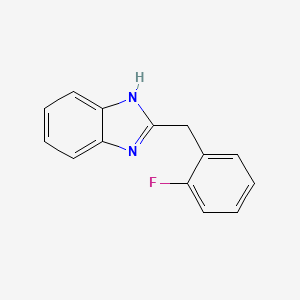![molecular formula C19H19FN4OS B5667617 1-(4-fluorobenzyl)-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5667617.png)
1-(4-fluorobenzyl)-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Although specific synthesis details for this exact compound are not readily available, related compounds typically involve multi-step synthetic procedures that include nucleophilic substitution reactions, cyclization steps, and the introduction of fluorine atoms through selective halogenation techniques. For example, methods for synthesizing structurally related compounds often involve the initial formation of a pyrazole or thiazole ring, followed by subsequent modifications such as fluorination and the introduction of the benzyl group through reactions with halogenated precursors (Yang et al., 2021; Kumar et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds containing pyrazole, thiazole, and tetrahydropyrrolo groups are characterized by a combination of aromatic and non-aromatic rings that influence the molecule's overall geometry, electronic distribution, and potential interaction sites. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used to determine the precise structure and conformation of these molecules (B. Kariuki et al., 2021; Sutcliffe et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions at the heteroatoms within the rings, such as nitrogen in the pyrazole and sulfur in the thiazole, which can act as nucleophilic sites. The presence of the fluorobenzyl group can also influence the electronic properties of the molecule, potentially affecting its reactivity towards electrophilic substitution reactions (Holzer et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, can vary widely depending on the specific substituents and the overall molecular structure. These properties are crucial for determining the compound's suitability for various applications, such as in pharmaceutical formulations or as materials in organic electronics.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the heterocyclic components of the molecule. The electron-withdrawing fluorine atom can impact the acidity of adjacent hydrogen atoms, potentially affecting the compound's behavior in chemical reactions (Sridhar & Perumal, 2005; Aggarwal et al., 2007).
Propriétés
IUPAC Name |
[1-[(4-fluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c1-2-3-18-22-16(12-26-18)19(25)23-10-14-8-21-24(17(14)11-23)9-13-4-6-15(20)7-5-13/h4-8,12H,2-3,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXYDRWTMZOUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CC3=C(C2)N(N=C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5667556.png)
![1-methyl-4-(5,6,7,8-tetrahydro-3-quinolinylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5667564.png)
![1-(3,5-dimethylphenyl)-4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperazin-2-one](/img/structure/B5667568.png)

![methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5667584.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5667599.png)
![N,N-dimethyl-3-{2-[1-(4-pyridinyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5667611.png)
![7-(1,3-benzodioxol-5-ylmethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5667613.png)
![(3aR*,9bR*)-2-[(5-methyl-2-furyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5667622.png)
![rel-(4aS,8aS)-2-{2-[3-(1H-imidazol-1-yl)propoxy]benzyl}octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5667627.png)

![4-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5667649.png)